Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1525871-77-5 . It has a molecular weight of 267.37 . The compound is typically stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The product was characterized spectroscopically and confirmed by X-ray diffraction studies .Molecular Structure Analysis
The InChI code for Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is 1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate are not available in the search results, similar compounds have been used in various synthetic transformations . For example, thiol esters have been used for the synthesis of ketones, aldehydes, and hydroxymethyl moieties .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 267.37 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride via a mixed anhydride method. Characterization by spectroscopy and X-ray diffraction revealed its crystallization in the triclinic space group P1, showing intermolecular hydrogen bonds of the type C–H...O, which are crucial for understanding the molecular structure and potential applications in materials science and pharmaceuticals (S. Naveen et al., 2007).
Asymmetric Synthesis
An efficient method for asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, offering a practical pathway to synthesize (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone with high yield and enantiomeric excess. This work demonstrates the compound's utility in creating highly functionalized pyrrolidines, applicable in medicinal chemistry and drug synthesis (John Y. L. Chung et al., 2005).
Application in Medicinal Chemistry
The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases the creation of highly functionalized 2-pyrrolidinones. These compounds are instrumental in developing novel macrocyclic Tyk2 inhibitors, indicating their significant role in therapeutic drug development targeting specific enzymes and pathways within the body (Y. Sasaki et al., 2020).
Crystallography and Molecular Interaction Studies
Studies on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate shed light on the molecular interactions and the orientation of carbamate and amide groups. Such detailed analysis aids in understanding the compound's behavior in different environments and its potential applications in designing materials with specific properties (P. Baillargeon et al., 2014).
Enzymatic and Metabolic Studies
Enzymatic C-Demethylation studies of related compounds in rat liver microsomes provide insights into the metabolism of tert-butyl based pyrrolidine derivatives. Understanding these metabolic pathways is crucial for the development of drugs, as it impacts their pharmacokinetics, safety, and efficacy (H. Yoo et al., 2008).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZHNMCWDNZXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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